
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like N-bromosuccinimide, alkylating agents like alkyl halides, and acylating agents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzylisoquinolin-4(1H)-one
- 5-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-5-chloroisoquinoline
Uniqueness
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of both benzyl and chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
89097-91-6 |
|---|---|
Formule moléculaire |
C16H14ClNO |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-benzyl-5-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-8-4-7-13-10-18(11-15(19)16(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Clé InChI |
QAQFCZMUBTXSBN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


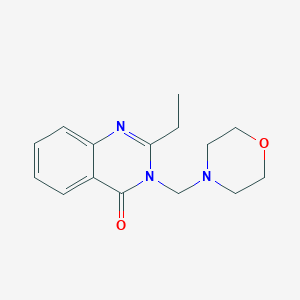

![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
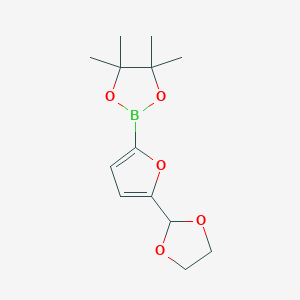
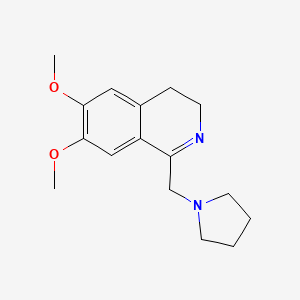

![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)
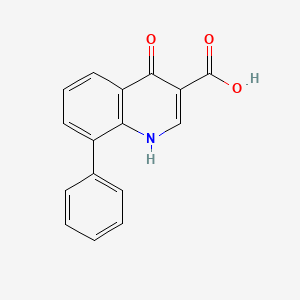
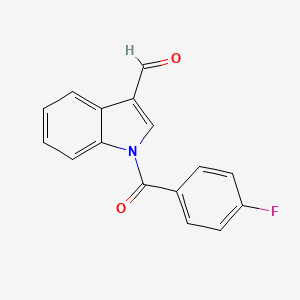
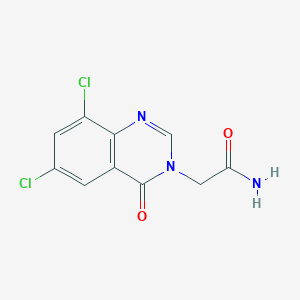

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
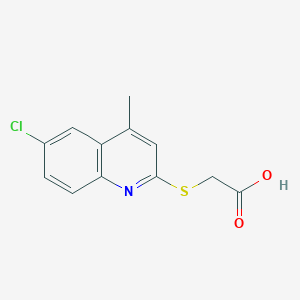
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
